4-tert-Butyl-4'-iodobiphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

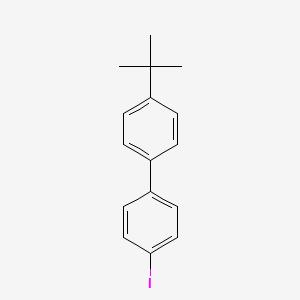

4-tert-Butyl-4’-iodobiphenyl is an organic compound with the molecular formula C16H17I. It is a biphenyl derivative where one of the phenyl rings is substituted with a tert-butyl group and the other with an iodine atom. This compound is known for its applications in organic synthesis and materials science due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-tert-Butyl-4’-iodobiphenyl can be synthesized through various methods. One common approach involves the iodination of 4-tert-butylbiphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 4-tert-Butyl-4’-iodobiphenyl may involve large-scale iodination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality .

Análisis De Reacciones Químicas

Types of Reactions: 4-tert-Butyl-4’-iodobiphenyl undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

Substitution Reactions: Products include various substituted biphenyls depending on the nucleophile used.

Coupling Reactions: Products are often more complex biphenyl derivatives with extended conjugation.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

4-tert-Butyl-4'-iodobiphenyl serves as a valuable building block in organic synthesis. Its iodine atom acts as a leaving group in various coupling reactions, facilitating the formation of new carbon-carbon bonds. The steric hindrance provided by the tert-butyl group enhances selectivity in these reactions, making it a preferred choice for synthesizing complex organic compounds .

Case Study: Cross-Coupling Reactions

A study demonstrated its effectiveness in palladium-catalyzed cross-coupling reactions with boronic acids. The compound was shown to tolerate lower catalyst loading due to its electron-rich nature, which is essential for achieving higher yields in such reactions .

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Pd(dppf) | 15 mol-% | 72 |

| Pd(PPh3) | 15 mol-% | 9 |

Materials Science

Applications in Polymer Chemistry

In materials science, this compound is utilized as a photoinitiator in UV-curable coatings. Its derivatives can generate photo acids upon UV irradiation, leading to the cross-linking of polymers. This property is particularly advantageous for creating durable coatings for plastics and metals .

Case Study: UV-Curable Floor Coatings

Research indicated that formulations using aryliodonium photoinitiators like this compound resulted in non-toxic UV-curable floor coatings that exhibit enhanced durability and faster cure times. These characteristics are critical for applications requiring quick service return times after installation .

| Coating Type | Properties |

|---|---|

| UV-Curable Floor Coating | Non-toxic, fast curing, durable |

Biological Studies

Potential Biological Activities

The derivatives of this compound are being investigated for their potential biological activities, including antimicrobial and anticancer properties. These studies are crucial for developing new therapeutic agents.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of derivatives against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate potency.

Case Study: Anti-inflammatory Effects

In murine models, compounds derived from this compound showed significant reductions in paw edema compared to control groups, suggesting potential anti-inflammatory effects that could be harnessed in therapeutic applications.

Mecanismo De Acción

The mechanism of action of 4-tert-Butyl-4’-iodobiphenyl largely depends on its role in specific chemical reactions. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

4-tert-Butylbiphenyl: Lacks the iodine substituent, making it less reactive in coupling reactions.

4-Iodobiphenyl: Lacks the tert-butyl group, resulting in different steric and electronic properties

Uniqueness: 4-tert-Butyl-4’-iodobiphenyl is unique due to the combination of the tert-butyl and iodine substituents, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in both synthetic and materials chemistry .

Actividad Biológica

4-tert-Butyl-4'-iodobiphenyl (TibI) is an organic compound characterized by its biphenyl structure, where one phenyl ring is substituted with a tert-butyl group and the other with an iodine atom. Its molecular formula is C16H18I, with a molecular weight of approximately 336.21 g/mol. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been identified as an inhibitor of cytochrome P450 enzymes, which are pivotal in drug metabolism.

Anti-inflammatory and Antioxidant Activities

Research indicates that TibI exhibits significant anti-inflammatory and antioxidant effects. These properties are crucial for mitigating oxidative stress and inflammation-related conditions. The compound's ability to scavenge free radicals contributes to its antioxidant capacity, making it a potential candidate for therapeutic applications in diseases associated with oxidative damage.

Antimicrobial Activity

TibI has also demonstrated antimicrobial properties against various pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth, indicating its potential use in developing new antimicrobial agents.

Cytochrome P450 Inhibition

One of the most notable biological activities of TibI is its inhibition of cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2D6. These enzymes play a critical role in the metabolism of many drugs, suggesting that TibI may influence pharmacokinetics and drug interactions. The inhibition of these enzymes could lead to altered drug efficacy and safety profiles in clinical settings.

The mechanism through which TibI exerts its biological effects primarily involves its structural components. The iodine atom acts as a leaving group in chemical reactions, facilitating the formation of new carbon-carbon bonds. The tert-butyl group provides steric hindrance that influences reactivity and selectivity in various biochemical pathways.

Case Studies

- Anti-inflammatory Effects : A study reported that TibI significantly reduced inflammation markers in animal models of arthritis, demonstrating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In vitro tests showed that TibI exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting its application in treating infections caused by these pathogens.

- Cytochrome P450 Interaction : A pharmacokinetic study highlighted that TibI's inhibition of CYP2D6 could lead to increased plasma levels of co-administered drugs metabolized by this enzyme, emphasizing the need for careful monitoring in polypharmacy scenarios.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Iodobiphenyl | C12H10I | Simpler structure without tert-butyl group |

| 4-tert-Butylbiphenyl | C16H18 | Contains two tert-butyl groups; no iodine present |

| 4-Hydroxy-4'-iodobiphenyl | C16H18I | Hydroxyl group substitution instead of tert-butyl |

| 4,4'-Diiodobiphenyl | C12H8I2 | Increased halogenation; two iodine atoms |

The uniqueness of this compound lies in its specific combination of functional groups, which influences both its reactivity and biological properties compared to structurally similar compounds.

Propiedades

IUPAC Name |

1-tert-butyl-4-(4-iodophenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17I/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIHETXXQCHXAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.